![molecular formula C13H22O3 B14422780 8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol CAS No. 81750-96-1](/img/structure/B14422780.png)
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol is an organic compound that features a unique structure combining an oxane ring with an alkyne and an alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne is coupled with an appropriate halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroboration-oxidation reaction, where the alkyne is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 8-[(Oxan-2-yl)oxy]oct-5-yn-4-one.
Reduction: Formation of 8-[(Oxan-2-yl)oxy]oct-5-en-4-ol or 8-[(Oxan-2-yl)oxy]octane-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The alkyne and alcohol functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-[(Oxan-2-yl)oxy]oct-5-en-4-ol: Similar structure but with an alkene instead of an alkyne.
8-[(Oxan-2-yl)oxy]oct-5-en-4-one: Similar structure but with a ketone instead of an alcohol.
Uniqueness
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol is unique due to the presence of both an alkyne and an alcohol functional group, which provides distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is less common compared to its analogs, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
81750-96-1 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
8-(oxan-2-yloxy)oct-5-yn-4-ol |
InChI |
InChI=1S/C13H22O3/c1-2-7-12(14)8-3-5-10-15-13-9-4-6-11-16-13/h12-14H,2,4-7,9-11H2,1H3 |
InChI-Schlüssel |
ZPWOUXPDTPVWPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C#CCCOC1CCCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)
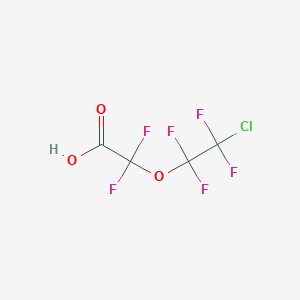
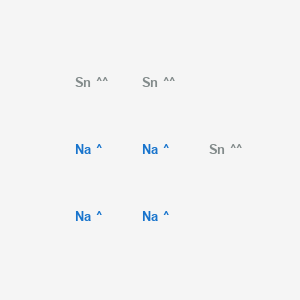

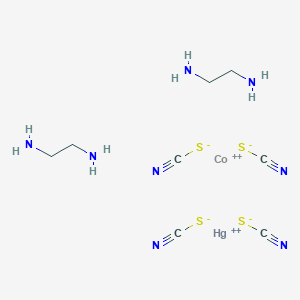
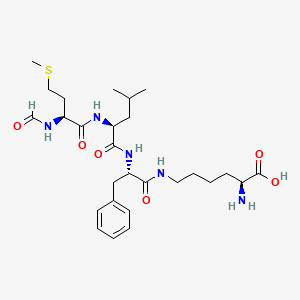
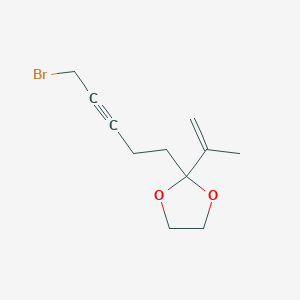
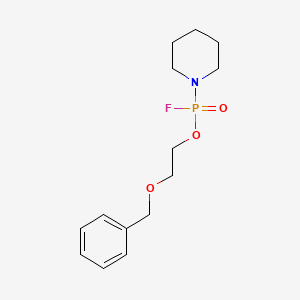
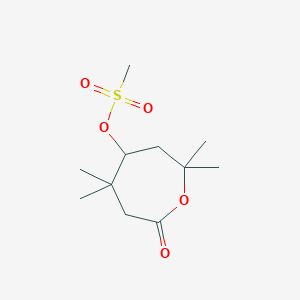
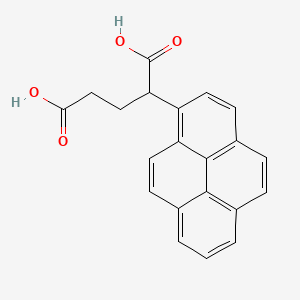
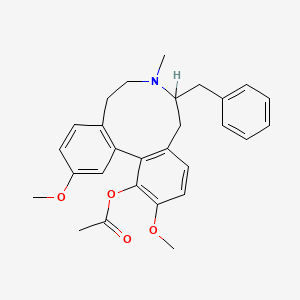
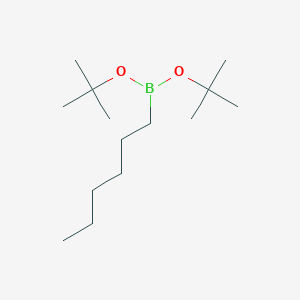
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)

